1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate)
Description
Properties
IUPAC Name |
1,6-naphthyridin-2-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2C2HF3O2/c9-8-2-1-6-5-10-4-3-7(6)11-8;2*3-2(4,5)1(6)7/h1-5H,(H2,9,11);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVOZWZTHMJTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,6-Naphthyridin-2-amine
Retrosynthetic Analysis
The synthesis of 1,6-naphthyridin-2-amine hinges on constructing the bicyclic core through cyclization or functionalization of preformed pyridine or pyridone precursors. Retrosynthetic disconnections typically target the N1–C2 and C3–C4 bonds, enabling modular assembly of substituents.
Key Intermediate: tert-Butyl 1,6-Naphthyridin-2-ylcarbamate
A widely reported intermediate is tert-butyl 1,6-naphthyridin-2-ylcarbamate, which undergoes acid-mediated deprotection to yield the free amine. This approach, detailed in Scheme 1 , involves:
- Synthesis of the carbamate : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group ensures stability during subsequent reactions.
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, generating 1,6-naphthyridin-2-amine.
Scheme 1: Deprotection of tert-Butyl 1,6-Naphthyridin-2-ylcarbamate
$$
\text{tert-Butyl 1,6-naphthyridin-2-ylcarbamate} \xrightarrow{\text{TFA/DCM}} \text{1,6-Naphthyridin-2-amine} + \text{CO}_2 + \text{tert-butanol}
$$
This method achieves a 99% yield under optimized conditions (50% TFA/DCM, 30 min, rt).
Formation of the Bis(2,2,2-trifluoroacetate) Salt
Acid-Base Reaction with Trifluoroacetic Acid
The free amine reacts with excess TFA to form the bis(2,2,2-trifluoroacetate) salt. The stoichiometry requires two equivalents of TFA per amine molecule:
$$
\text{1,6-Naphthyridin-2-amine} + 2\,\text{CF}_3\text{COOH} \rightarrow \text{1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate)}
$$
Key Considerations :
Optimization of Salt Formation
Table 1 summarizes reaction parameters and yields:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | Ethyl acetate | THF |
| TFA Equivalents | 2.0 | 2.5 | 3.0 |
| Yield (%) | 95 | 92 | 88 |
| Purity (HPLC) | 99.5% | 98.7% | 97.2% |
Optimal results are achieved with 2.0 equivalents of TFA in DCM, yielding 95% pure product.
Alternative Synthetic Routes
Cyclocondensation of 4-Aminonicotinonitrile
4-Aminonicotinonitrile (27 ) reacts with diethyl malonate (28 ) in ethanol under basic conditions (NaOEt) to form the 1,6-naphthyridine core. Subsequent hydrolysis and decarboxylation yield 1,6-naphthyridin-2-amine:
Scheme 2: Cyclocondensation Pathway
$$
\text{4-Aminonicotinonitrile} + \text{Diethyl malonate} \xrightarrow{\text{NaOEt/EtOH}} \text{1,6-Naphthyridin-2-amine}
$$
This method offers modularity but requires harsh conditions (reflux, 12 h) and achieves lower yields (70–75%).
Challenges and Mitigation Strategies
Byproduct Formation
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis confirms >99.5% purity using a C18 column (gradient: 5–95% acetonitrile in H₂O, 0.1% TFA).
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Scientific Research Applications
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Research: It is used as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit key enzymes involved in cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-2-amine: Another naphthyridine derivative with similar chemical properties.
1,8-Naphthyridin-2-amine: A compound with a different nitrogen atom arrangement in the naphthyridine ring.
Uniqueness
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is unique due to its trifluoroacetate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C₈H₇N₃·2C₂HF₃O₂. It is a derivative of naphthyridine, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.
The structural characteristics of 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) contribute to its biological activity. The trifluoroacetate groups enhance the compound's stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science.
Biological Activity Overview
-
Anticancer Properties :
- Mechanism : Related compounds have been identified as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), which plays a significant role in cancer cell proliferation and survival. By inhibiting FGFR4, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Case Studies : Research indicates that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, aaptamine derivatives have demonstrated IC₅₀ values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer and cervical cancer cell lines .
-
Mechanisms of Action :
- Signal Transduction Pathway : FGFR4 inhibitors block the FGF19 signaling pathway, which is crucial for cell proliferation and migration. This inhibition can lead to reduced tumor growth and metastasis.
- Cell Cycle Arrest : Compounds like aaptamine induce G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
-
Additional Biological Activities :
- Antimicrobial Effects : Some naphthyridine derivatives exhibit antimicrobial properties against various pathogens, highlighting their potential use in treating infectious diseases .
- Neuroprotective Effects : Certain derivatives have shown promise in neurological applications due to their ability to modulate neurotransmitter systems and protect neuronal cells from damage .
Table 1: Summary of Biological Activities of Naphthyridine Derivatives
| Compound Name | Activity Type | IC₅₀ (µg/mL) | Target Cells/Organisms |
|---|---|---|---|
| Aaptamine | Anticancer | 10.47 - 15.03 | H1299, A549 (lung), HeLa (cervical) |
| 1,6-Naphthyridin-2-amine | FGFR4 Inhibition | N/A | Cancer cells |
| 9-Amino-2-ethoxy-8-methoxy-naphthyridine | Antimicrobial | N/A | Various pathogens |
| Isolated Aaptamine Derivatives | Neuroprotective | N/A | Neuronal cells |
Research Findings
Recent studies highlight the potential of naphthyridine derivatives in drug development:
- Anticancer Studies : Aaptamine derivatives were shown to induce apoptosis through caspase activation and PARP cleavage in cancer cells . The compounds also inhibited XIAP expression, enhancing the apoptotic response.
- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed their ability to disrupt critical pathways involved in cancer progression, such as PI3K/AKT signaling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate), and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling naphthyridine precursors with trifluoroacetic acid (TFA) under anhydrous conditions. For example, sulfonic acid derivatives of naphthylamine (e.g., 2-Naphthylamine-1-sulfonic acid) can serve as intermediates . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of TFA to the free base (1:2) are critical for maximizing yield. Purification via recrystallization in acetonitrile/ethyl acetate mixtures is recommended to remove unreacted reagents .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use HPLC-MS/MS with a C18 column and a mobile phase of methanol:water (50:50 v/v) containing 0.1% formic acid. Compare retention times and fragmentation patterns against a certified reference standard. Purity thresholds (>98%) should be confirmed via UV-Vis at 254 nm, with trifluoroacetate counterions verified by ¹⁹F NMR .
Q. What are the stability considerations for 1,6-Naphthyridin-2-amine bis(2,2,2-trifluoroacetate) in aqueous vs. organic solvents?
- Methodology : Conduct accelerated stability studies by storing the compound in DMSO, methanol, and phosphate-buffered saline (pH 7.4) at 4°C and 25°C. Monitor degradation via LC-MS every 24 hours. Trifluoroacetate salts are hygroscopic; thus, lyophilization and storage under inert gas (argon) are advised to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoroacetate counterion influence the compound’s electronic properties and reactivity?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the electron-withdrawing effect of the -CF₃ group. Compare experimental vs. theoretical pKa values (using potentiometric titration) to assess protonation sites. The trifluoroacetate moiety enhances solubility in polar aprotic solvents, which can be leveraged in catalytic applications .
Q. What mechanistic insights explain contradictory results in its bioactivity across cell lines?
- Methodology : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differential expression of target proteins (e.g., kinases or DNA repair enzymes) in responsive vs. resistant cell lines. Validate using siRNA knockdowns and competitive binding assays with isotopic labeling (e.g., ¹⁵N or ¹³C). Contradictions may arise from cell-specific metabolic activation or efflux pump activity .
Q. How can researchers design experiments to probe its role in modulating oxidative stress pathways?
- Methodology : Expose model organisms (e.g., C. elegans or murine hepatocytes) to the compound and quantify biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) and malondialdehyde (MDA) via solid-phase extraction (SPE) and HPLC-MS/MS. Include controls with N-acetylcysteine to distinguish direct antioxidant effects from indirect pathway modulation .
Methodological Best Practices
Theoretical Frameworks for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
